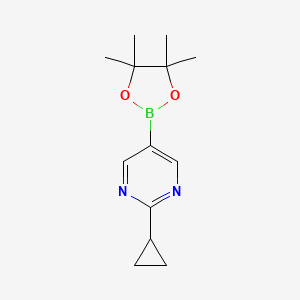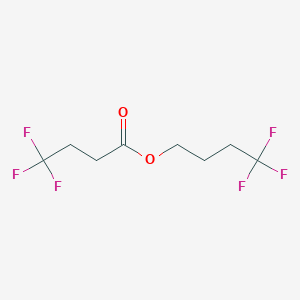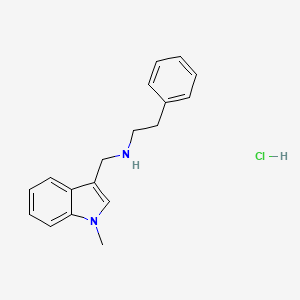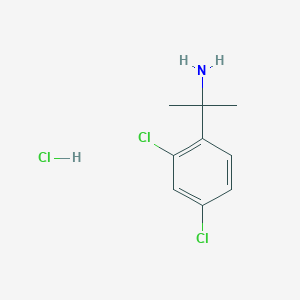
1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid” likely belongs to the class of organic compounds known as triazoles, which are characterized by a 1,2,3-triazole ring—a five-membered aromatic ring with two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through click chemistry, particularly the azide-alkyne Huisgen cycloaddition, a popular method for synthesizing 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of this compound would likely include a triazole ring attached to a phenyl ring with a methoxy (OCH3) substituent, and a carboxylic acid (COOH) group .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo transformations such as N-alkylation and N-arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, carboxylic acids have acidic properties, and the presence of the methoxy group could influence the compound’s solubility .Wissenschaftliche Forschungsanwendungen
Biocatalytic Synthesis
An integrated biocatalysis-crystallization concept was developed for the continuous amine transaminase-catalyzed synthesis of (S)-1-(3-methoxyphenyl)ethylamine . This compound is a valuable intermediate for the synthesis of rivastigmine, a highly potent drug for the treatment of early-stage Alzheimer’s disease .
Alzheimer’s Disease Treatment
As mentioned above, (S)-1-(3-methoxyphenyl)ethylamine, which shares the 3-methoxyphenyl group with your compound, is used in the synthesis of rivastigmine . Rivastigmine is a well-known drug used for the treatment of early-stage Alzheimer’s disease .
Metal Chelation
Curcumin, a compound that contains a 3-methoxyphenyl group, forms complexes with metals . The Al3±curcumin complex showed less affinity to DNA binding than free Al3+, which has been attributed to its ability to reduce the development of Al3+ induced Alzheimer’s disease . This suggests that 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid might also have potential in metal chelation and related applications .
Bioceramics
Ga3+ curcumin complexes are being developed as innovative bioceramics . Given the structural similarities, it’s possible that 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid could also be used in the development of new materials .
Enzyme Engineering
Biocatalytic synthesis reactions have made a significant impact in the scientific community and have even replaced existing chemical pathways in industrial processes . The high selectivity of biocatalysts results also frequently in less or even no side reactions, which itself yields higher process and atom efficiencies . Given the structural complexity of 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, it could potentially be a target or product of enzymatic reactions .
Downstream Processing
Downstream processing from biocatalyst-based reaction systems remains an issue and is a major economic factor in the overall process . This problem originates mostly from the presence of water-soluble proteins, buffer salts, biocatalyst-based cofactors, remaining unreacted substrates and co-substrates, which have to be removed efficiently to ensure high product purities . The compound 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, due to its unique structure, might present interesting challenges and opportunities in this area .
Wirkmechanismus
- The primary target of this compound is not well-documented in the literature. However, it is structurally related to ferulic acid, which is found mainly in cereals and grains. Ferulic acid possesses antioxidant, anti-inflammatory, anti-diabetic, anticancer, and cardioprotective properties .
Target of Action
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-16-8-4-2-3-7(5-8)13-6-9(10(14)15)11-12-13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDECHAANEPCLLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



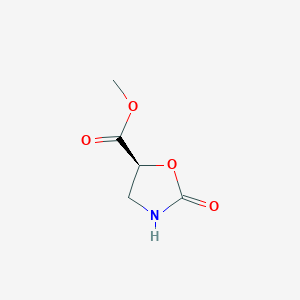


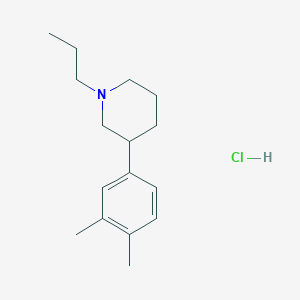
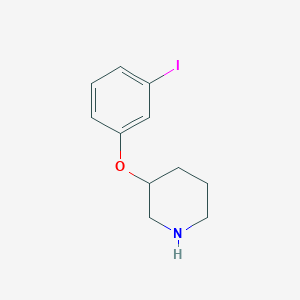
![2,5-Dimethylbenzo[d]thiazol-4-amine](/img/structure/B1451576.png)
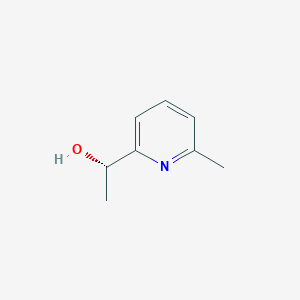

![((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1451580.png)
